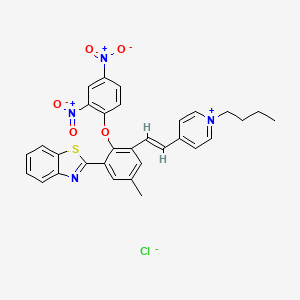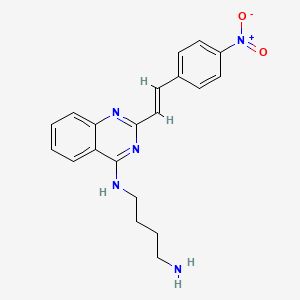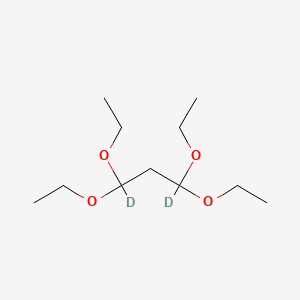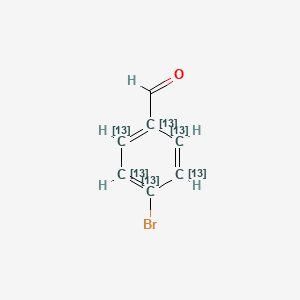
(S)-Etodolac-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Etodolac-d4 is a deuterated form of (S)-Etodolac, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic profile. This modification is particularly useful in scientific research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Etodolac-d4 involves the incorporation of deuterium atoms into the (S)-Etodolac molecule. One common method is the catalytic hydrogen-deuterium exchange reaction, where (S)-Etodolac is exposed to deuterium gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogen-deuterium exchange. The purity and yield of the final product are critical, and advanced purification techniques, such as chromatography, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(S)-Etodolac-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(S)-Etodolac-d4 is widely used in scientific research due to its enhanced stability and altered pharmacokinetics. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and degradation products.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on drug metabolism and efficacy.
Medicine: Utilized in pharmacokinetic studies to understand the drug’s behavior in the body and improve therapeutic outcomes.
Industry: Applied in the development of new drug formulations and delivery systems.
Mechanism of Action
(S)-Etodolac-d4 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The deuterium substitution may also affect the drug’s interaction with its molecular targets, potentially enhancing its efficacy and reducing side effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Etodolac: The non-deuterated form of (S)-Etodolac.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: A widely used NSAID with a similar mechanism of action.
Uniqueness
(S)-Etodolac-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in scientific research and drug development, offering insights into the effects of deuterium substitution on drug behavior and efficacy.
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
291.38 g/mol |
IUPAC Name |
2-[(1S)-3,3,4,4-tetradeuterio-1,8-diethyl-9H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1/i8D2,9D2 |
InChI Key |
NNYBQONXHNTVIJ-ACHCCWTCSA-N |
Isomeric SMILES |
[2H]C1(C2=C([C@](OC1([2H])[2H])(CC)CC(=O)O)NC3=C(C=CC=C23)CC)[2H] |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)




